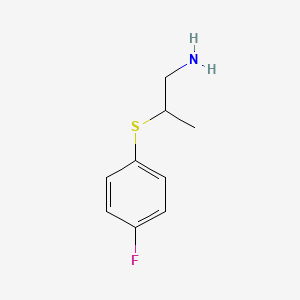

2-((4-Fluorophenyl)thio)propan-1-amine

Description

Structural and Functional Group Analysis of 2-((4-Fluorophenyl)thio)propan-1-amine

The thioether linkage (C-S-C) is analogous to an ether but with sulfur replacing oxygen. The sulfur atom in a thioether is a soft nucleophile due to its larger atomic radius and more polarizable electron cloud compared to oxygen. mdpi.comcornell.edu This nucleophilicity allows the sulfur to participate in various reactions, including alkylation to form sulfonium (B1226848) salts and oxidation to sulfoxides and sulfones. mdpi.comnih.gov

Finally, the propan-1-amine fragment features a primary amino group (-NH₂) attached to a three-carbon aliphatic chain. The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it both basic and nucleophilic. nih.gov This functional group is a cornerstone of organic synthesis, readily undergoing reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. nih.govnih.gov The placement of the amino group on the propyl chain also introduces stereochemical possibilities if the substitution on the second carbon creates a chiral center.

A table summarizing the key functional groups and their predicted contributions to the molecule's properties is presented below.

| Functional Group | Key Structural Feature | Predicted Chemical Properties |

| 4-Fluorophenyl | Phenyl ring with a para-fluorine substituent | Electron-withdrawing, influences aromatic reactivity, potential for altered metabolic stability. |

| Thioether | C-S-C linkage | Nucleophilic sulfur atom, susceptible to oxidation and alkylation. mdpi.com |

| Primary Amine | -NH₂ group on a propyl chain | Basic and nucleophilic nitrogen, can be readily derivatized. nih.gov |

Precedent and Contextualization of Fluorinated Thioethers and Primary Amines in Synthetic Organic Chemistry

Both fluorinated thioethers and primary amines are well-established and highly valued classes of compounds in the realm of synthetic organic chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Consequently, fluorinated motifs are prevalent in a vast number of pharmaceuticals and agrochemicals. mdpi.com Fluorinated thioethers, in particular, are recognized for their unique electronic properties and are often employed as intermediates in the synthesis of more complex fluorinated molecules.

Primary amines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of other functional groups and molecular scaffolds. nih.gov Their ability to act as nucleophiles and bases makes them indispensable in the construction of amides, sulfonamides, imines, and various heterocyclic systems. nih.gov The synthesis of primary amines itself is a well-trodden area of research, with numerous methods developed for their efficient and selective preparation. The ubiquity of the primary amine moiety in biologically active natural products and synthetic drugs underscores its importance.

Significance of this compound as a Synthetic Intermediate and Probing Chemical Reactivity

The bifunctional nature of this compound, possessing both a nucleophilic sulfur and a nucleophilic nitrogen, makes it a potentially versatile synthetic intermediate. The differential reactivity of these two centers could be exploited for selective chemical transformations. For instance, the primary amine can be selectively acylated or reacted with aldehydes and ketones under conditions that leave the thioether untouched. nih.gov Conversely, the thioether can be oxidized to a sulfoxide (B87167) or sulfone, which in turn can activate the adjacent carbons for further reactions, without affecting the amino group if it is appropriately protected. mdpi.com

The presence of both a basic amine and a Lewis basic sulfur atom suggests potential applications in coordination chemistry as a bidentate ligand for various metal centers. The interplay of the electronic effects of the 4-fluorophenyl group on the reactivity of the thioether and the aliphatic primary amine presents an interesting avenue for academic investigation into structure-reactivity relationships.

Review of Academic Literature Pertaining to Analogous Organosulfur and Amino Compounds

While literature specifically detailing this compound is scarce, a wealth of research exists on analogous structures. Studies on fluorinated organosulfur compounds derived from natural products like garlic have explored their synthesis and biological activities, noting that fluorination can modulate their chemical reactivity and therapeutic potential. mdpi.commdpi.com Research into aminopropyl-containing scaffolds, such as (2-aminopropyl)benzo[b]thiophene, has been conducted in the context of psychoactive substances, highlighting the importance of analytical characterization of such isomers. nih.gov

Furthermore, the synthesis and reactivity of fluorinated compounds containing thioether linkages are topics of ongoing interest, particularly in the development of new methodologies for their preparation. The biological activities of organofluorine compounds are a major driving force in this research area, with applications in medicinal chemistry being a primary focus. The combination of a thioether and an amino group within the same molecule is also a feature of various biologically important molecules and synthetic compounds with applications in materials science and catalysis.

The table below presents a selection of analogous compounds and their areas of research, providing context for the potential scientific interest in this compound.

| Analogous Compound Structure | Area of Research |

| Fluorinated allicin (B1665233) analogs | Medicinal chemistry, anti-angiogenesis, antithrombotic studies. mdpi.com |

| (2-aminopropyl)benzo[b]thiophene | Forensic science, analytical chemistry, psychoactive substance research. nih.gov |

| Fluorinated dithioesters | Synthetic methodology, organocatalysis. |

| Bis-(3-pentafluorophenylpropyl)-sulfide | Biocatalysis, environmental chemistry, carbon-sulfur bond cleavage studies. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FNS |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-(4-fluorophenyl)sulfanylpropan-1-amine |

InChI |

InChI=1S/C9H12FNS/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |

InChI Key |

POWYFRDANLPTCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)SC1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Fluorophenyl Thio Propan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Thioether Linkage

Disconnection A (Csp²-S Bond): This strategy involves breaking the bond between the aromatic carbon and the sulfur atom. This approach identifies 4-fluorophenyl cation synthon (or an equivalent electrophilic aromatic compound) and a nucleophilic sulfur synthon derived from 1-aminopropane-2-thiol. In practice, this translates to using an activated aryl halide, such as 1-fluoro-4-iodobenzene or 1-bromo-4-fluorobenzene, and reacting it with 1-aminopropane-2-thiol.

Disconnection B (Csp³-S Bond): This alternative strategy involves cleaving the bond between the sulfur atom and the aliphatic carbon of the propane (B168953) backbone. thieme-connect.comthieme-connect.de This leads to precursors such as 4-fluorothiophenol (B130044) (a nucleophile) and a 2-aminopropyl cation synthon (an electrophile). The practical application of this route involves the reaction of 4-fluorothiophenol or its corresponding thiolate with a propane derivative bearing a leaving group at the C2 position and an amino group at the C1 position, such as 2-chloropropan-1-amine or a protected version thereof.

Disconnection B is often more synthetically accessible due to the ready availability of 4-fluorothiophenol and various C3 amine synthons.

| Disconnection Strategy | Bond Cleaved | Key Precursors | Synthetic Reaction Type |

| Strategy A | Aryl Csp² – S | 4-Fluorophenyl Halide & 1-Aminopropane-2-thiol | Transition Metal-Catalyzed Coupling |

| Strategy B | Alkyl Csp³ – S | 4-Fluorothiophenol & 2-(Halo)propan-1-amine | Nucleophilic Substitution (SN2) |

Methods for Carbon-Sulfur Bond Formation in the Synthesis of 2-((4-Fluorophenyl)thio)propan-1-amine

The formation of the C-S bond is the cornerstone of the synthesis of this compound. This can be achieved through several reliable methods, primarily nucleophilic substitution reactions and transition metal-catalyzed couplings.

Nucleophilic substitution is a direct and widely used method for forming Csp³-S bonds. pearson.com This approach typically involves the reaction of a thiolate nucleophile with an alkyl halide or sulfonate. In the context of synthesizing this compound, this would involve the deprotonation of 4-fluorothiophenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to generate the potent 4-fluorothiophenolate nucleophile. acsgcipr.org This thiolate then displaces a leaving group (e.g., Cl, Br, I, OTs, OMs) from a suitable 2-substituted propan-1-amine precursor.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism. pearson.com Protecting the amine group (e.g., as a Boc or Cbz derivative) is often necessary to prevent it from acting as a competing nucleophile.

Alternatively, a Nucleophilic Aromatic Substitution (SNAr) reaction can be considered, although it is less common for this specific target. acsgcipr.org This would require an aryl substrate highly activated by electron-withdrawing groups, which is not the case for a simple fluorophenyl ring, reacting with 1-aminopropane-2-thiol. jst.go.jp

| Substrate 1 | Substrate 2 | Base | Solvent | Typical Conditions |

| 4-Fluorothiophenol | N-Boc-2-bromopropan-1-amine | K₂CO₃ | DMF | 25-80 °C |

| 4-Fluorothiophenol | 1-Amino-2-propyl tosylate | NaH | THF | 0-25 °C |

| Sodium 4-fluorothiophenolate | 2-Chloropropan-1-amine HCl | Et₃N | Acetonitrile | Reflux |

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming Csp²-S bonds, especially when SNAr reactions are not feasible. thieme-connect.deresearchgate.net The Migita and Buchwald-Hartwig C-S coupling reactions are prominent examples. thieme-connect.com These reactions typically employ palladium, nickel, or copper catalysts to couple an aryl halide or triflate with a thiol. acsgcipr.org

To synthesize this compound via this method, 4-fluoro-iodobenzene or 4-fluoro-bromobenzene would be coupled with a protected 1-aminopropane-2-thiol in the presence of a catalyst, a ligand, and a base. The choice of ligand is critical for the reaction's success and often involves phosphine-based ligands like Xantphos or Josiphos. thieme-connect.de

| Catalyst | Ligand | Base | Solvent | Substrates |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 4-Fluoroiodobenzene + 1-Aminopropane-2-thiol |

| NiCl₂(dppp) | dppp | NaOtBu | Dioxane | 4-Fluorobromobenzene + 1-Aminopropane-2-thiol |

| CuI | Phenanthroline | K₃PO₄ | DMSO | 4-Fluoroiodobenzene + 1-Aminopropane-2-thiol |

Stereoselective Synthesis of Enantiopure this compound

The target molecule contains a stereocenter at the second carbon of the propane chain. The synthesis of a single enantiomer is crucial for many applications and can be achieved through methods such as the use of chiral auxiliaries or asymmetric catalysis. rsc.org

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed. For synthesizing an enantiopure amine, auxiliaries such as Evans' oxazolidinones or pseudoephedrine are commonly employed. researchgate.netnih.gov

One potential route involves attaching an Evans' oxazolidinone to propionic acid, followed by a highly diastereoselective α-alkylation or amination to set the stereocenter. Subsequent cleavage of the auxiliary and functional group manipulations would yield the chiral 2-aminopropanal or a related precursor, which can then be converted to the final product. Another well-established method is the use of a tert-butanesulfinamide auxiliary, developed by Ellman, which reacts with an aldehyde to form a chiral N-sulfinyl imine that can undergo diastereoselective addition of a nucleophile. yale.edu

| Chiral Auxiliary | Type of Reaction Controlled | Key Intermediate |

| Evans' Oxazolidinone | Asymmetric Alkylation | Chiral N-acyl oxazolidinone |

| Pseudoephedrine | Asymmetric Alkylation | Chiral amide derivative |

| tert-Butanesulfinamide | Asymmetric addition to imines | Chiral N-sulfinyl imine |

| SAMP/RAMP Hydrazines | Asymmetric Alkylation | Chiral hydrazone |

Asymmetric catalysis is a highly efficient method for preparing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired product. rsc.org The most direct approach to the chiral amine backbone of the target molecule is through the asymmetric hydrogenation of a prochiral imine or enamine. nih.govacs.org

For example, a suitable N-protected α-imino ester or ketone could be hydrogenated using a chiral transition metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) with a chiral phosphine ligand (e.g., BINAP). This would produce the chiral 2-aminopropanoate or a related ketone, which can then be reduced and converted to the desired 2-aminopropanol precursor. This chiral precursor can then be functionalized to install the thioether linkage.

| Catalyst System | Substrate Type | Product Type | Typical Enantioselectivity |

| Ru-BINAP | β-Ketoester | Chiral β-hydroxy ester | >98% ee |

| Ir-(P,N-ligand) | N-Aryl Imine | Chiral secondary amine | >95% ee |

| Rh-DIPAMP | Enamide | Chiral amino acid derivative | >95% ee |

Kinetic Resolution Strategies

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and other specialized fields, as different enantiomers can exhibit distinct biological activities. Kinetic resolution is a widely employed strategy for the separation of racemates. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

One of the most effective methods for the kinetic resolution of primary amines is through enzymatic catalysis. Lipases, in particular, have demonstrated broad applicability and high enantioselectivity in the acylation of racemic amines. A common approach involves the use of a lipase, such as Candida antarctica lipase B (CALB), often immobilized as Novozym-435, to selectively acylate one enantiomer of the amine. This process, known as enzymatic kinetic resolution (EKR), would yield one enantiomer as an amide and leave the other enantiomer as the unreacted amine, allowing for their separation.

For the kinetic resolution of this compound, a racemic mixture of the amine would be treated with an acyl donor, such as ethyl acetate or isopropyl acetate, in the presence of a lipase. The enzyme would selectively catalyze the acylation of one enantiomer, for instance, the (R)-enantiomer, to form the corresponding N-acetylated product, leaving the (S)-enantiomer largely unreacted.

To overcome the 50% theoretical yield limitation of conventional kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved using a metal catalyst. For primary amines, palladium-based nanocatalysts have proven effective for racemization. organic-chemistry.orgacs.org A DKR of this compound would involve the simultaneous action of a lipase for enantioselective acylation and a palladium nanocatalyst for the continuous racemization of the unacylated amine. This approach can theoretically achieve a 100% conversion of the racemic starting material into a single enantiomer of the acylated product. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.govacs.org

Table 1: Potential Enzymes and Catalysts for Kinetic Resolution of this compound

| Resolution Strategy | Catalyst/Enzyme | Acyl Donor | Racemization Catalyst (for DKR) | Potential Outcome |

| Enzymatic Kinetic Resolution (EKR) | Candida antarctica Lipase B (CALB, Novozym-435) | Ethyl acetate | N/A | Separation of enantiomers |

| Enzymatic Kinetic Resolution (EKR) | Burkholderia cepacia Lipase (Amano Lipase PS-C1) | Ethyl methoxyacetate | N/A | Separation of enantiomers |

| Dynamic Kinetic Resolution (DKR) | CALB or Amano Lipase PS-C1 | Ethyl acetate or Ethyl methoxyacetate | Palladium Nanoparticles (e.g., Pd/AlO(OH) or Pd-AmP-MCF) | High yield of a single enantiomer of the amide |

Optimization of Reaction Conditions and Process Chemistry Considerations for Scalable Synthesis

The development of a robust and scalable synthetic route to this compound requires careful optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and selectivity of the reactions involved in the synthesis of this compound. The key bond-forming step is the nucleophilic substitution reaction between 4-fluorothiophenol and a suitable 2-aminopropyl halide or a protected precursor. For such SNAr-type reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMAc) are often preferred as they can solvate the cation of the thiolate salt, leaving the nucleophilic anion more reactive. jst.go.jplibretexts.orgsurrey.ac.uklibretexts.orgyoutube.com The use of phase-transfer catalysts, such as crown ethers, can also enhance the reactivity of the thiolate in less polar solvents. jst.go.jp

Temperature control is critical for managing reaction kinetics and minimizing the formation of byproducts. While higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions, such as elimination or decomposition of starting materials and products. For the C-S bond formation, temperatures typically range from ambient to moderately elevated (e.g., 25-100 °C), depending on the reactivity of the substrates and the catalyst used. jst.go.jpmdpi.com In enzymatic resolution steps, temperature must be carefully controlled to maintain the enzyme's activity and stability, with typical operating temperatures for lipases being in the range of 30-70 °C. nih.govacs.org

Catalyst Loading and Ligand Design

In transition metal-catalyzed cross-coupling reactions to form the aryl thioether bond, the catalyst loading is a critical parameter. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can lead to higher levels of metal impurities in the final product. Optimization aims to find the lowest possible catalyst loading that still provides an efficient and complete reaction in a reasonable timeframe. For copper-catalyzed C-S coupling reactions, catalyst loadings can range from 1 to 10 mol%. uu.nlrsc.orgsemanticscholar.org Palladium-catalyzed reactions may require lower loadings, sometimes in the range of 0.5 to 2 mol%. nih.gov

Yield Enhancement and Purity Control in Synthetic Pathways

Maximizing the yield and ensuring high purity of this compound are paramount for a commercially viable process. Yield enhancement can be achieved by systematically optimizing reaction parameters such as stoichiometry of reactants, reaction time, and the order of addition of reagents. For the C-S bond formation, using a slight excess of the thiol or the electrophile can drive the reaction to completion.

Purity control involves minimizing the formation of byproducts and effectively removing any impurities that are formed. Common impurities in the synthesis of aryl thioethers can arise from side reactions such as oxidation of the thiol to a disulfide or over-alkylation. Careful control of the reaction atmosphere (e.g., under an inert gas like nitrogen or argon) can prevent oxidation. Purification methods such as column chromatography are effective on a laboratory scale, but for large-scale production, crystallization is often the preferred method for achieving high purity. The formation of a salt of the amine product with a chiral acid can also be a method for both purification and chiral resolution.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally sustainable and economically competitive manufacturing processes. acs.orgnih.govmdpi.comchemicalsknowledgehub.com

Atom Economy and E-Factor Analysis

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate stoichiometric byproducts, like substitution and elimination reactions. The synthesis of this compound via a nucleophilic substitution reaction will inherently have a lower atom economy than 100% due to the formation of a salt byproduct (e.g., sodium bromide if 2-bromopropan-1-amine is used). Catalytic approaches, such as the borrowing hydrogen methodology for N-alkylation, can offer higher atom economy as they often produce only water as a byproduct. rsc.org

The E-Factor (Environmental Factor) provides a more comprehensive measure of the environmental impact of a process by quantifying the total mass of waste generated per unit mass of product. libretexts.orgnih.govsheldon.nlyoutube.com It takes into account not only the byproducts from the reaction but also solvent losses, unreacted starting materials, and waste from workup and purification steps. The pharmaceutical industry has historically had high E-Factors, often ranging from 25 to over 100. libretexts.orgnih.gov

To minimize the E-Factor for the synthesis of this compound, several strategies can be employed:

Solvent Selection and Recycling: Choosing greener solvents and implementing efficient solvent recovery and recycling systems can significantly reduce the E-Factor. chemicalsknowledgehub.com

Catalysis: Utilizing catalytic rather than stoichiometric reagents minimizes waste.

Process Intensification: Adopting continuous flow chemistry can lead to higher yields, better heat and mass transfer, and reduced solvent usage compared to batch processes.

Table 2: Comparison of Green Chemistry Metrics for Different Synthetic Approaches

| Metric | Stoichiometric Synthesis | Catalytic Synthesis |

| Atom Economy | Lower (due to salt byproduct) | Potentially higher (e.g., water as the only byproduct in some catalytic routes) |

| E-Factor | Higher (more reagents, potentially more complex workup) | Lower (less reagent waste, potentially simpler purification) |

| Solvent Usage | Potentially high for reaction and purification | Can be reduced through process optimization and catalyst efficiency |

| Energy Consumption | Can be high depending on reaction conditions | Often milder conditions, potentially lower energy demand |

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.

Use of Sustainable Solvents and Reagents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Sustainable alternatives aim to mitigate these issues.

Sustainable Solvents:

Research into greener solvent alternatives has identified several promising candidates for nucleophilic substitution reactions. Deep eutectic solvents (DESs), for instance, are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. nih.gov They are often biodegradable, non-toxic, and have low vapor pressure. nih.govmdpi.com For the synthesis of this compound, a DES composed of choline chloride and urea could serve as a reaction medium, potentially enhancing reaction rates and simplifying product isolation. nih.gov

Other green solvent options include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). 2-MeTHF is derived from renewable resources like corncobs and offers a more environmentally friendly profile than its analog, tetrahydrofuran (THF). sigmaaldrich.com CPME is a hydrophobic ether solvent that is more stable against peroxide formation than many other ethers, which improves laboratory safety and reduces waste from peroxide testing and quenching. sigmaaldrich.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com While the solubility of organic reactants can be a limitation, the use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates and water-soluble reagents. crdeepjournal.org

Sustainable Reagents:

In addition to solvents, the reagents used in the synthesis can be made more sustainable. For the synthesis of this compound, this can involve the use of catalytic systems and reagents derived from renewable feedstocks.

Instead of stoichiometric bases, which contribute to salt waste, catalytic amounts of a recyclable base could be employed. For instance, a polymer-supported amine catalyst could be used and recovered by simple filtration for reuse in subsequent batches. mdpi.com

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. nih.gov While a specific enzyme for the direct synthesis of this compound may not be readily available, enzyme-catalyzed processes could be used to generate key intermediates. For example, a transaminase could be engineered to asymmetrically synthesize a chiral aminopropanol precursor. nih.gov

The following table summarizes some sustainable solvent alternatives to conventional solvents used in organic synthesis:

| Conventional Solvent | Sustainable Alternative | Key Advantages |

| Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. sigmaaldrich.com |

| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Higher boiling point, stable to peroxide formation, hydrophobic. sigmaaldrich.com |

| Acetonitrile | Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, low vapor pressure. nih.govmdpi.com |

| Dimethylformamide (DMF) | Water (with phase-transfer catalyst) | Non-toxic, non-flammable, abundant. mdpi.comcrdeepjournal.org |

Waste Minimization Strategies

Waste minimization is a cornerstone of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. Key strategies include improving atom economy, catalyst recycling, and reducing the use of auxiliary substances.

Atom Economy:

The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The nucleophilic addition of 4-fluorothiophenol to 2-methylaziridine is an example of a reaction with high atom economy, as all the atoms of the reactants are incorporated into the product, with no byproducts formed. This is in contrast to substitution reactions that generate stoichiometric amounts of salt waste.

Catalyst Recycling:

The use of heterogeneous catalysts is a highly effective strategy for waste minimization. These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing the need for fresh catalyst and minimizing metal contamination in the product. nsf.govnih.gov For the synthesis of this compound, a solid-supported palladium catalyst could potentially be used if a cross-coupling strategy were employed, and this catalyst could be recycled. nsf.gov Similarly, as mentioned earlier, recyclable polymer-based catalysts can be utilized. mdpi.com

Process Intensification:

Continuous flow chemistry offers significant advantages over traditional batch processing in terms of waste reduction and safety. beilstein-journals.org In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for better control over reaction parameters, improved heat transfer, and reduced risk of runaway reactions. beilstein-journals.org This can lead to higher yields, shorter reaction times, and less solvent usage. The synthesis of this compound could be adapted to a continuous flow process, which would also facilitate easier purification and reduce the generation of waste from workup procedures. beilstein-journals.org

The table below outlines waste minimization strategies and their potential application in the synthesis of this compound.

| Strategy | Application to Synthesis | Expected Benefits |

| High Atom Economy Reaction | Ring-opening of 2-methylaziridine with 4-fluorothiophenol. | No byproducts, maximizing reactant incorporation into the product. |

| Catalyst Recycling | Use of a heterogeneous or polymer-supported catalyst. | Reduced catalyst consumption and waste, lower cost. mdpi.comnsf.gov |

| Continuous Flow Synthesis | Performing the reaction in a microreactor or packed-bed reactor. | Improved yield and safety, reduced solvent and energy use. beilstein-journals.org |

| Solvent Recycling | Distillation and reuse of green solvents like 2-MeTHF or CPME. | Reduced solvent purchasing and disposal costs, lower environmental impact. |

By adopting these sustainable methodologies, the synthesis of this compound can be transitioned towards a more environmentally responsible process, aligning with the broader goals of green chemistry to design and implement chemical processes that are safer, more efficient, and have a minimal impact on the planet.

Chemical Reactivity and Mechanistic Studies of 2 4 Fluorophenyl Thio Propan 1 Amine

Reactions at the Primary Amine Moiety

The primary amine group in 2-((4-fluorophenyl)thio)propan-1-amine is a key site for a variety of chemical transformations due to the nucleophilic nature of the nitrogen atom.

Acylation and Sulfonylation Reactions

Primary amines are known to react readily with acylating and sulfonylating agents. In a typical acylation reaction, the amine would react with an acyl halide or anhydride (B1165640) in the presence of a base to form an amide. Similarly, sulfonylation would involve the reaction of the amine with a sulfonyl chloride to yield a sulfonamide.

Table 1: Hypothetical Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(1-((4-Fluorophenyl)thio)propan-2-yl)acetamide |

Formation of Imines and Enamines

The reaction of the primary amine of this compound with aldehydes or ketones would be expected to form imines (Schiff bases). This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of enamines is not possible with a primary amine.

Table 2: Postulated Imine Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-Benzylidene-1-((4-fluorophenyl)thio)propan-2-amine |

Nucleophilic Addition Reactions

The primary amine can act as a nucleophile and add to various electrophilic centers, such as the carbon atom of a carbonyl group. This initial addition is a key step in reactions like imine formation and can also lead to the formation of carbinolamine intermediates.

Reactions Involving the Thioether Group

The sulfur atom of the thioether group in this compound possesses lone pairs of electrons, making it susceptible to oxidation and alkylation.

Oxidation Reactions to Sulfoxides and Sulfones

Thioethers can be oxidized to form sulfoxides and, with further oxidation, sulfones. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Table 3: Anticipated Oxidation Products

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Hydrogen peroxide (1 eq.) | 2-((4-Fluorophenyl)sulfinyl)propan-1-amine |

Alkylation Reactions at Sulfur

The sulfur atom of the thioether can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form sulfonium (B1226848) salts.

Table 4: Predicted S-Alkylation Reaction

| Reactant | Alkylating Agent | Product |

|---|

Rearrangement Reactions Involving the Thioether Linkage

No specific research data was found detailing rearrangement reactions involving the thioether linkage of this compound.

Reactivity of the Fluorinated Phenyl Ring

Electrophilic Aromatic Substitution Patterns

There is no available experimental data on the electrophilic aromatic substitution patterns of this compound.

Nucleophilic Aromatic Substitution Considerations

Specific studies on nucleophilic aromatic substitution reactions involving this compound are not present in the available literature.

Intermolecular and Intramolecular Interactions of this compound

Detailed research findings on the specific intermolecular and intramolecular interactions of this compound are not publicly available.

Advanced Mechanistic Elucidation of Key Transformations of this compound

Kinetic Studies and Reaction Rate Determination

No kinetic data or reaction rate determinations for transformations of this compound have been published.

Isotope Labeling Experiments

Isotope labeling is a powerful technique utilized to trace the movement of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. This is achieved by replacing one or more atoms in a reactant molecule with a specific isotope, which can be either stable or radioactive. By tracking the position of these labeled atoms in the products, chemists can elucidate intricate details of bond-forming and bond-breaking steps. While specific isotope labeling studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential reactivity.

For a compound like this compound, several atoms could be isotopically labeled to probe its reactivity. For instance, deuterium (B1214612) (²H) labeling of the amine group or the carbon atoms of the propanamine backbone could be employed. Subsequent analysis of the products of a given reaction, often using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, would reveal the fate of these labeled atoms. This information can help to distinguish between different possible reaction pathways.

One common application of isotope labeling is the determination of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For example, if the C-H bond adjacent to the sulfur atom were to be involved in a rate-limiting elimination reaction, replacing the hydrogen with deuterium would likely result in a significant decrease in the reaction rate. Conversely, a secondary KIE might be observed if the isotopic substitution is at a position not directly involved in bond cleavage or formation, providing information about changes in hybridization or the steric environment of the transition state.

In the context of nucleophilic substitution reactions, where the amine or the thioether moiety of this compound might act as a nucleophile or a leaving group, isotope labeling can be particularly informative. For instance, labeling the nitrogen atom with ¹⁵N could be used to follow its path in reactions where the amine group is displaced or participates in a rearrangement. Similarly, using a heavier sulfur isotope, such as ³⁴S, could help in mechanistic studies of reactions involving the cleavage of the carbon-sulfur bond.

While the following table is hypothetical due to the absence of specific experimental data for this compound, it illustrates how data from isotope labeling experiments could be presented.

| Labeled Position | Isotope | Type of Experiment | Potential Information Gained |

| Amine Group | ¹⁵N | Nucleophilic Substitution | Tracking the fate of the nitrogen atom; distinguishing between intra- and intermolecular reactions. |

| Carbon-1 of Propane (B168953) | ¹³C or ¹⁴C | Rearrangement Reactions | Elucidating the mechanism of skeletal rearrangements. |

| Hydrogen on Carbon-2 | ²H (Deuterium) | Elimination Reactions | Determining the presence of a primary kinetic isotope effect to support a specific E2 mechanism. |

| Sulfur Atom | ³⁴S | Cleavage Reactions | Investigating the mechanism of C-S bond scission. |

This table is illustrative and does not represent published experimental data for this compound.

Transition State Analysis and Reaction Coordinate Mapping

For instance, in a nucleophilic substitution reaction where the amine group of this compound acts as the nucleophile, the transition state would involve the partial formation of a new bond between the nitrogen atom and the electrophilic center of a substrate, and the partial breaking of the bond between the electrophilic center and its leaving group. Computational modeling could provide the activation energy for this process, which is the energy difference between the reactants and the transition state, a key determinant of the reaction rate.

Reaction coordinate mapping is a technique used to visualize the progress of a reaction from reactants to products. The reaction coordinate is a collective variable that represents the progress along the reaction pathway. A reaction coordinate map, often depicted as a potential energy surface, shows the energy of the system as a function of one or more reaction coordinates. The transition state is located at a saddle point on this surface, representing an energy maximum along the reaction coordinate but an energy minimum in all other directions.

For a reaction involving this compound, a critical reaction coordinate could be the distance of a breaking or forming bond. For example, in a reaction where the thioether is cleaved, the C-S bond length would be a primary component of the reaction coordinate. Studies on similar sulfur-containing compounds have shown that the elongation of the carbon-sulfur bond can be a key feature of the reaction coordinate, particularly in processes like intersystem crossing in thianaphthene (B1666688) derivatives. rsc.org

The following table outlines hypothetical transition state parameters for a representative S_N2 reaction of this compound with a generic electrophile (E-LG), based on general principles of physical organic chemistry.

| Parameter | Description | Hypothetical Value |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | 15-25 kcal/mol |

| N-E Bond Distance | The distance between the nitrogen of the amine and the electrophilic center in the transition state. | ~2.0-2.5 Å |

| E-LG Bond Distance | The distance between the electrophilic center and the leaving group in the transition state. | ~2.2-2.8 Å |

| C-N-E Angle | The angle of approach of the nucleophilic amine to the electrophile. | ~109.5° (for sp³ carbon) |

This table is for illustrative purposes and contains hypothetical values for a generic reaction. Actual values would depend on the specific reactants and reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 2 4 Fluorophenyl Thio Propan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

High-resolution NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning signals and understanding complex structural relationships.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For 2-((4-Fluorophenyl)thio)propan-1-amine, COSY would show correlations between the protons of the propan-1-amine backbone. Specifically, the CH₂ protons of the aminomethyl group would correlate with the CH proton, which in turn would correlate with the CH₃ protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC maps direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include correlations from the CH₂ and CH protons to the carbon atoms of the 4-fluorophenyl ring, confirming the thioether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, NOESY could reveal spatial proximities between the protons of the propan-1-amine chain and the aromatic protons of the fluorophenyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| C1 (CH₂) | ~2.8 - 3.0 | ~45.0 | H2 | C2, C3, C4 |

| C2 (CH) | ~3.2 - 3.4 | ~42.0 | H1, H3 | C1, C3, C4 |

| C3 (CH₃) | ~1.3 - 1.5 | ~20.0 | H2 | C1, C2 |

| C4 (Ar-C) | - | ~130.0 | - | H1, H2 |

| C5, C9 (Ar-CH) | ~7.3 - 7.5 | ~133.0 | H6, H8 | C4, C7 |

| C6, C8 (Ar-CH) | ~6.9 - 7.1 | ~116.0 | H5, H9 | C4, C7 |

| C7 (Ar-C-F) | - | ~162.0 (d, J≈245 Hz) | - | H6, H8 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Solid-State NMR for Crystalline Forms and Polymorphism

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure in its crystalline form. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline arrangements with different physical properties. ssNMR experiments, such as Cross-Polarization Magic Angle Spinning (CP-MAS), can provide distinct spectra for different polymorphs, revealing subtle changes in molecular conformation and packing in the solid state. For this compound, ssNMR could be used to characterize its crystalline form(s) and identify any potential polymorphic variations.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition and thus the molecular formula of a compound. For this compound (C₉H₁₂FNS), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₉H₁₂FNS | 185.0674 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of this compound would be expected to show characteristic losses related to its functional groups.

A plausible fragmentation pathway for the [M+H]⁺ ion would involve cleavage of the C-S bond, leading to the formation of a 4-fluorothiophenol (B130044) radical cation and a propan-1-amine fragment. Another likely fragmentation would be the loss of the aminomethyl group.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₉H₁₃FNS]⁺

| m/z (Predicted) | Possible Fragment Ion | Plausible Origin |

|---|---|---|

| 128.0092 | [C₆H₅FS]⁺ | Cleavage of the C-S bond |

| 58.0657 | [C₃H₈N]⁺ | Cleavage of the C-S bond |

| 155.0719 | [C₉H₁₂FS]⁺ | Loss of NH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and the C-S and C-F stretching vibrations. The position and shape of the N-H stretching bands can also provide insights into hydrogen bonding interactions in the condensed phase.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 (two bands) | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl |

| Aliphatic C-H Stretch | 2850 - 2960 | Alkyl |

| C=C Aromatic Stretch | 1450 - 1600 | Aromatic Ring |

| N-H Bend | 1590 - 1650 | Primary Amine |

| C-F Stretch | 1150 - 1250 | Fluoroaromatic |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise atomic coordinates in the solid state. For chiral molecules such as this compound, this technique is invaluable as it can establish the absolute configuration of a specific enantiomer. ontosight.ai The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the arrangement of atoms within the crystal lattice.

A critical parameter in assigning the absolute configuration of a chiral, non-centrosymmetric crystal is the Flack parameter. wikipedia.orgox.ac.uk This value, calculated during the refinement of the crystal structure, indicates whether the determined stereochemistry is correct or if its mirror image (the inverted structure) is the true configuration. A Flack parameter value close to zero, with a small standard uncertainty, confirms that the assigned absolute configuration is correct. ed.ac.uk Conversely, a value near one suggests the inverted structure is the correct one. wikipedia.org

Below is a hypothetical table of crystallographic data for the (S)-enantiomer of this compound, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C9H12FNS |

| Formula Weight | 185.26 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 8.45 |

| c (Å) | 19.21 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 955.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.288 |

| Flack Parameter | 0.02 (4) |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.089 |

Circular Dichroism Spectroscopy for Chiral this compound Enantiomers

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. mtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by a molecule. wikipedia.org Since enantiomers are non-superimposable mirror images, they interact with chiral light differently, leading to CD spectra that are exact mirror images of each other. utexas.edu This makes CD spectroscopy an excellent tool for distinguishing between the enantiomers of this compound and for assessing the enantiomeric purity of a sample.

The phenomenon observed in a CD spectrum is known as the Cotton effect, which is the characteristic change in the CD signal in the vicinity of an absorption band of a chromophore. wikipedia.org The Cotton effect can be positive (indicating greater absorption of left-circularly polarized light) or negative (indicating greater absorption of right-circularly polarized light). mgcub.ac.in For this compound, the chromophores responsible for the CD signal are primarily the fluorophenyl group and the thioether linkage, which absorb light in the ultraviolet (UV) region.

The sign and magnitude of the Cotton effect at specific wavelengths are unique to each enantiomer. For instance, if the (S)-enantiomer exhibits a positive Cotton effect at a certain wavelength, the (R)-enantiomer will exhibit a negative Cotton effect of the same magnitude at that same wavelength. This relationship provides a definitive method for identifying each enantiomer and quantifying their relative amounts in a mixture. rsc.org

The following table presents hypothetical CD spectral data for the enantiomers of this compound, demonstrating the expected mirror-image relationship.

| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |

|---|---|---|---|

| (S)-2-((4-Fluorophenyl)thio)propan-1-amine | 254 | +1.5 x 10⁴ | Positive |

| (R)-2-((4-Fluorophenyl)thio)propan-1-amine | 254 | -1.5 x 10⁴ | Negative |

| (S)-2-((4-Fluorophenyl)thio)propan-1-amine | 220 | -0.8 x 10⁴ | Negative |

| (R)-2-((4-Fluorophenyl)thio)propan-1-amine | 220 | +0.8 x 10⁴ | Positive |

Computational and Theoretical Investigations of 2 4 Fluorophenyl Thio Propan 1 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic level. These methods would be employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) for 2-((4-Fluorophenyl)thio)propan-1-amine.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules. For this compound, a typical DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation approximately.

The primary outputs of such a study would include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how it might interact with other molecules.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to refine the results obtained from DFT. These high-accuracy calculations would serve as a benchmark for validating the geometries and energies predicted by more cost-effective DFT methods, ensuring the reliability of the computational model.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. A conformational analysis would be essential to identify the most stable conformers and understand the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds (e.g., C-S, C-C, and C-N bonds) and calculating the potential energy at each step. The results would be plotted on a potential energy surface (PES), mapping the energy landscape and identifying local and global energy minima corresponding to stable conformers.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations are invaluable for interpreting experimental spectra and predicting spectroscopic properties.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N) using methods like the Gauge-Independent Atomic Orbital (GIAO) method, one can predict the chemical shifts (δ). These predicted values, when compared to experimental data, can confirm the molecule's structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated to generate a theoretical infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as N-H stretching, C-S stretching, or aromatic C-F vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be used to calculate the electronic transition energies and oscillator strengths. This would predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing insight into the molecule's electronic structure and chromophores.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool to explore the reactivity of this compound. Researchers could model its potential reactions, such as N-acylation or S-oxidation. By mapping the reaction pathway from reactants to products, it is possible to locate the transition state (TS)—the highest energy point along the reaction coordinate. Calculating the energy of this transition state allows for the determination of the activation energy, which is a key factor in predicting the reaction rate and understanding the underlying mechanism.

Analysis of Non-Covalent Interactions and Intermolecular Forces

The behavior of this compound in a condensed phase (liquid or solid) is governed by non-covalent interactions. The amine group can act as a hydrogen bond donor and acceptor, while the fluorine atom can also participate in hydrogen bonding. The phenyl ring allows for π-π stacking interactions. Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be used to visualize, characterize, and quantify these weak forces, which are critical for understanding properties like boiling point, solubility, and crystal packing.

Applications of 2 4 Fluorophenyl Thio Propan 1 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the second carbon of the propane (B168953) chain makes 2-((4-fluorophenyl)thio)propan-1-amine a candidate for use as a chiral building block in asymmetric synthesis. Chiral amines are of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. While specific studies detailing the resolution of racemic this compound or the enantioselective synthesis of its individual enantiomers are not extensively documented in publicly available research, the general importance of chiral β-amino sulfides suggests its potential utility.

In principle, enantiomerically pure forms of this compound could be obtained through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the free amine. Alternatively, asymmetric synthetic routes could be envisioned, for example, through the enantioselective reduction of a corresponding imine or the asymmetric amination of a suitable precursor.

Once obtained in enantiopure form, (R)- or (S)-2-((4-fluorophenyl)thio)propan-1-amine could serve as a valuable synthon. The primary amine functionality allows for its incorporation into larger molecules through standard transformations such as amide bond formation, reductive amination, or as a nucleophile in substitution reactions. The inherent chirality of the building block would be transferred to the target molecule, influencing its stereochemistry and, consequently, its biological activity.

Table 1: Potential Asymmetric Transformations Utilizing Chiral this compound

| Transformation | Reagent/Catalyst | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Amide Coupling | Chiral Carboxylic Acid | Chiral Amide | Synthesis of chiral ligands, peptide mimics |

| Reductive Amination | Prochiral Ketone/Aldehyde | Chiral Secondary Amine | Construction of complex amine-containing natural products |

Preparation of Complex Heterocycles through Reactions Involving the Amine and Thioether Functionalities

The bifunctional nature of this compound, possessing both a nucleophilic amine and a thioether group, makes it an attractive precursor for the synthesis of nitrogen and sulfur-containing heterocycles. Such heterocyclic frameworks are prevalent in many pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.comnih.gov

The primary amine can participate in cyclization reactions with a variety of electrophilic partners. For instance, reaction with dicarbonyl compounds or their equivalents could lead to the formation of various nitrogen-containing rings. The thioether, while generally less reactive than a thiol, can be activated under certain conditions to participate in cyclization reactions, or it can influence the regioselectivity of reactions at adjacent positions.

One potential application is in the synthesis of thiazine (B8601807) derivatives. Thiazines are six-membered heterocyclic compounds containing one nitrogen and one sulfur atom, and they exhibit a range of biological activities. nih.govpharmacophorejournal.com By designing appropriate reaction sequences, the amine and thioether functionalities of this compound could be strategically employed to construct the thiazine ring. For example, intramolecular cyclization of a suitably functionalized derivative could be a viable route.

Table 2: Plausible Heterocyclic Systems Derivable from this compound

| Heterocycle Class | Potential Synthetic Strategy | Key Reagents |

|---|---|---|

| Thiazines | Intramolecular cyclization of an N-acylated derivative | Activating agent for the thioether |

| Thiomorpholines | Reductive cyclization of a derivative with a tethered aldehyde | Reducing agent |

Derivatization for Material Science Applications (e.g., Polymer Precursors, Ligands)

The functional groups of this compound also lend themselves to derivatization for applications in material science. The primary amine can be readily modified to introduce polymerizable groups, making the compound a potential monomer or precursor for functional polymers. For instance, reaction with acryloyl chloride or a similar vinyl-containing electrophile would yield a monomer that could be incorporated into polymer chains via radical polymerization. The presence of the fluorophenylthio group would impart specific properties to the resulting polymer, such as altered hydrophobicity, refractive index, or thermal stability.

Furthermore, the combination of a soft thioether donor and a harder amine donor makes this compound an interesting candidate for the synthesis of bidentate ligands for coordination chemistry. thieme-connect.combohrium.comsciprofiles.com Ligands containing both nitrogen and sulfur donor atoms have been shown to form stable complexes with a variety of transition metals, and these complexes can exhibit interesting catalytic or material properties. researchgate.netwikipedia.org The specific stereochemistry of a chiral version of this ligand could also be used to induce asymmetry in metal-catalyzed reactions.

Table 3: Potential Material Science Applications

| Application Area | Derivatization Strategy | Potential Properties of Resulting Material |

|---|---|---|

| Polymer Science | Acylation with a polymerizable group (e.g., acrylate) | Modified thermal and optical properties, functional handles for further modification |

| Coordination Chemistry | Direct use as a bidentate N,S-ligand | Formation of stable metal complexes with potential catalytic activity |

Exploration as a Scaffold for Novel Chemical Transformations and Methodologies

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds. The this compound framework, with its distinct functional handles, is well-suited to serve as such a scaffold. The amine provides a site for diversification through reactions like acylation, sulfonylation, and alkylation. The aromatic ring can be further functionalized through electrophilic aromatic substitution, although the fluorine atom will influence the regioselectivity of such reactions.

The development of novel chemical transformations often relies on the unique reactivity of specific functional group combinations. The proximate amine and thioether groups in this molecule could potentially be exploited in new synthetic methodologies. For example, directed C-H activation of the aromatic ring, guided by coordination to the sulfur or nitrogen atom, could allow for the selective introduction of new substituents. Additionally, the development of novel cyclization or rearrangement reactions involving both the amine and thioether functionalities could lead to the discovery of new synthetic routes to complex molecules.

Future Research Directions and Unexplored Chemical Space for 2 4 Fluorophenyl Thio Propan 1 Amine

Development of Novel Catalytic Systems for Transformations of 2-((4-Fluorophenyl)thio)propan-1-amine

The reactivity of this compound is largely dictated by the thioether and amine functionalities. Future research could focus on developing catalytic systems that selectively transform these groups.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the C–S bond of thioethers is a promising area. thieme-connect.comthieme-connect.de While challenging due to the potential for catalyst poisoning by sulfur, advancements in catalyst design, particularly with palladium and nickel, have enabled the coupling of thioethers. thieme-connect.comresearchgate.net Future work could explore the development of catalysts that facilitate the coupling of the 4-fluorophenylthio group with various partners, enabling the synthesis of more complex derivatives.

Furthermore, the primary amine group is a versatile handle for a multitude of transformations. Catalytic C-N bond-forming reactions, such as Buchwald-Hartwig amination and Chan-Lam coupling, are well-established but could be further optimized for substrates like this compound. pageplace.de The development of chemoselective catalytic systems that can differentiate between the N-H bonds of the primary amine would allow for controlled mono- and di-alkylation or arylation, providing access to a diverse range of secondary and tertiary amines. rsc.org

The "directed evolution" of organometallic catalysts, mimicking biological evolution to generate highly specific catalysts, could be a novel approach to discover systems for unique transformations of this molecule. tu-dresden.de

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Catalytic System | Potential Products |

| C-S Cross-Coupling | Palladium or Nickel with specialized ligands | Biaryls, Alkylated aromatics |

| N-Arylation | Copper or Palladium-based catalysts | Di- and Tri-substituted amines |

| N-Alkylation | Ruthenium or Iridium "borrowing hydrogen" catalysts | Secondary and Tertiary alkyl amines |

| Asymmetric Transformations | Chiral transition metal complexes | Enantiomerically pure derivatives |

Investigation of Alternative Synthetic Routes Employing Emerging Methodologies

Current synthetic approaches to molecules like this compound likely rely on traditional nucleophilic substitution reactions. However, emerging synthetic methodologies offer more efficient and atom-economical alternatives.

Recent advances in C–H bond functionalization provide a direct route to form C–S and C–N bonds, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net A future synthetic strategy could involve the direct C–H thiolation of a fluorophenyl precursor, followed by amination of the propanethiol side chain. Alternatively, direct C-H amination of a suitable thioether precursor could be explored.

Photoredox catalysis has emerged as a powerful tool for forming C-S and C-N bonds under mild conditions. researchgate.net This methodology could be applied to the synthesis of this compound or its derivatives, potentially offering improved functional group tolerance and reaction efficiency.

Metal-free dehydrative thioetherification, using catalysts like triflic acid or recyclable Nafion, presents a sustainable alternative to traditional metal-catalyzed methods for constructing the C-S bond. nih.gov

Exploration of Photophysical Properties and Potential Optoelectronic Applications

The presence of a fluorinated aromatic ring conjugated with a sulfur atom suggests that this compound and its derivatives may possess interesting photophysical properties. researchgate.net The fluorine atom can significantly influence the electronic properties of the aromatic system, affecting its absorption and emission characteristics. rsc.org

Future research should involve a thorough investigation of the photophysical properties of this compound, including its absorption and fluorescence spectra, quantum yields, and excited-state lifetimes. The introduction of fluorine can lower both the HOMO and LUMO energy levels, which could be advantageous for applications in organic electronics. rsc.org

The field of organic optoelectronics is rapidly expanding, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. longdom.org The unique electronic properties imparted by the fluorine and sulfur atoms could make derivatives of this compound suitable candidates for these applications. For instance, fluorinated organic materials are known to exhibit enhanced electron injection and greater resistance to oxidative degradation in electronic devices. rsc.org

Table 2: Potential Optoelectronic Applications and Relevant Properties

| Application | Key Property to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Charge carrier mobility |

| Organic Photovoltaics (OPVs) | Photoelectric conversion efficiency, Absorption spectrum |

| Chemical Sensors | Fluorescence quenching/enhancement in the presence of analytes |

Design and Synthesis of Structurally Related Analogs for Fundamental Chemical Property Studies

A systematic study of structure-property relationships is crucial for understanding the fundamental chemical behavior of this compound and for designing new molecules with tailored properties. mdpi.comnih.govnih.gov This can be achieved through the design and synthesis of a library of structurally related analogs.

Modifications could include:

Varying the substitution on the phenyl ring: Introducing different electron-donating or electron-withdrawing groups in place of or in addition to the fluorine atom would allow for a systematic investigation of electronic effects on the molecule's reactivity and photophysical properties. nih.gov

Altering the length and branching of the alkyl chain: Changing the propylene (B89431) linker to an ethylene (B1197577) or butylene chain, or introducing branching, would probe the influence of steric and conformational factors.

Modifying the amine group: Synthesizing secondary, tertiary, and cyclic amine analogs would provide insights into how the nucleophilicity and basicity of the nitrogen atom affect the molecule's properties.

The synthesis of these analogs could be achieved through established synthetic methodologies or the novel routes discussed in section 7.2. nih.govnih.govresearchgate.netnih.gov A comprehensive analysis of these analogs would provide a deeper understanding of the interplay between molecular structure and chemical properties, paving the way for the rational design of new functional molecules based on the this compound scaffold. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.